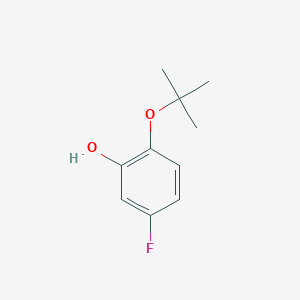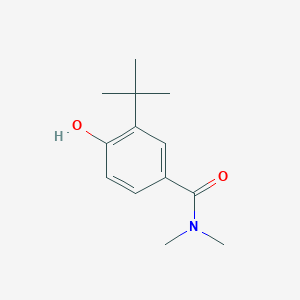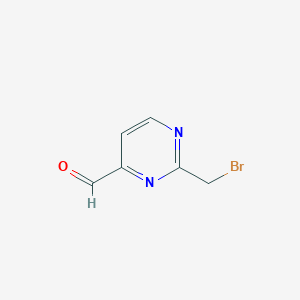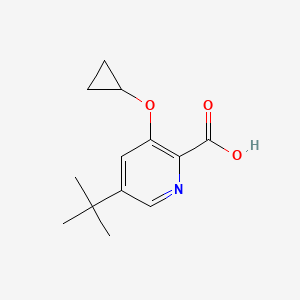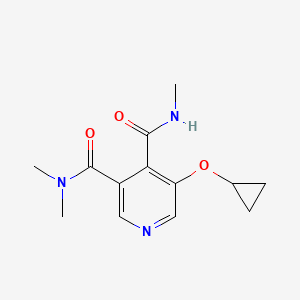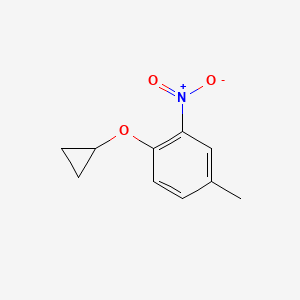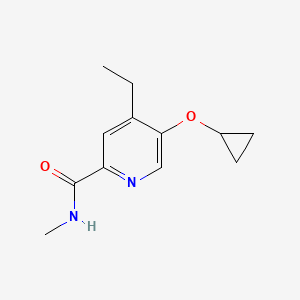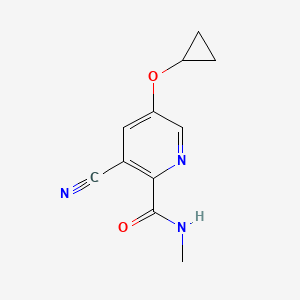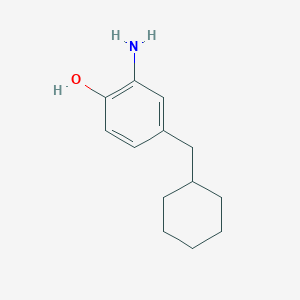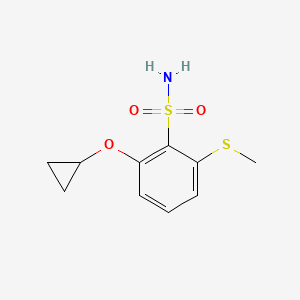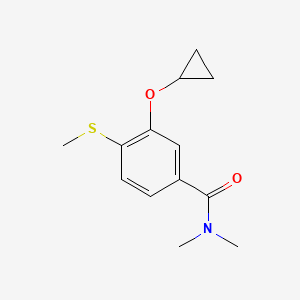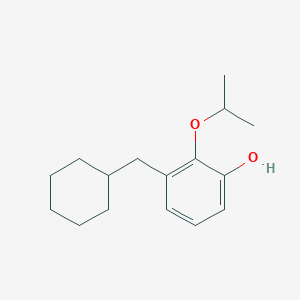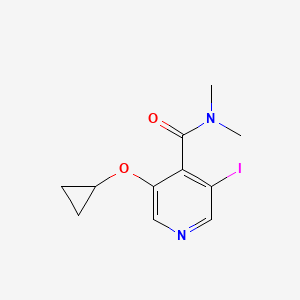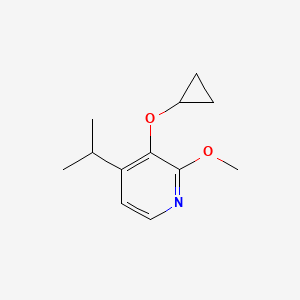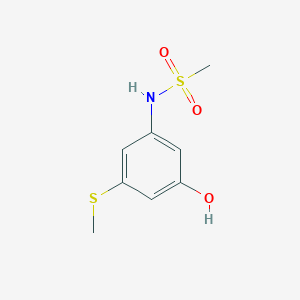
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a hydroxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-5-(methylthio)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), nucleophiles (e.g., thiols), and hydrolyzing agents (e.g., hydrochloric acid). Major products formed from these reactions include carbonyl compounds, amines, and sulfonic acids.
Applications De Recherche Scientifique
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The methanesulfonamide group can act as a nucleophile or electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: This compound contains a sulfonyl group and a carbamate group, making it structurally related but functionally different.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NO3S2 |
|---|---|
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
N-(3-hydroxy-5-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-4-6(3-7(10)5-8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
Clé InChI |
DEXBMTWDDAZYEH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


